![molecular formula C15H16BrN5O4 B2681004 1-(3-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-oxopropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2097909-93-6](/img/structure/B2681004.png)
1-(3-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-oxopropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-oxopropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a useful research compound. Its molecular formula is C15H16BrN5O4 and its molecular weight is 410.228. The purity is usually 95%.
BenchChem offers high-quality 1-(3-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-oxopropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-oxopropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Novel Synthetic Routes
Researchers have developed innovative synthetic routes and methodologies for creating complex molecules, including pyrimidine derivatives. One approach involves a cascade reaction sequence leading to the formation of 7-substituted 2-amino-pyrrolo[1,2-a]pyrimidine-4,6-diones and their corresponding acrylic acid derivatives, demonstrating a rapid and unprecedented route to such molecules (Gao et al., 2007). Similarly, C-C bond formation by radical cyclization has been employed to synthesize pyrimidine-annulated heterocycles, offering a novel approach to constructing these complex structures (Majumdar & Mukhopadhyay, 2003).
Advancements in Heterocyclic Chemistry
In the field of heterocyclic chemistry, significant advancements have been made in the synthesis of pyrimidine derivatives. For instance, oxidative C-N bond formation methods have been developed for creating imidazo[1,2-α]pyridines and imidazo[1,2-α]pyrimidines, highlighting a metal-free approach to these compounds (Huo et al., 2016). Additionally, the one-step preparation of pyrido[3,4-d]pyrimidine ring systems from specific starting materials has been documented, showcasing the efficiency of new synthetic strategies (Noguchi et al., 1988).
Drug Development and Antimicrobial Studies
Pyrimidine derivatives have been explored for their potential in drug development and as antimicrobial agents. Synthesis and characterization studies of 2-(pyrimidin-2-ylamino)naphthalene-1,4-dione and its metal complexes revealed their potential for antimicrobial applications, indicating the versatility of pyrimidine scaffolds in medicinal chemistry (Chioma et al., 2018). Moreover, innovative methods for the synthesis of pyrimidine derivatives have been developed, leading to compounds with promising antibacterial and antitumor properties, further emphasizing the importance of pyrimidine in therapeutic agent design (Osyanin et al., 2014).
Eigenschaften
IUPAC Name |
1-[3-[3-(5-bromopyrimidin-2-yl)oxypyrrolidin-1-yl]-3-oxopropyl]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN5O4/c16-10-7-17-14(18-8-10)25-11-1-4-21(9-11)13(23)3-6-20-5-2-12(22)19-15(20)24/h2,5,7-8,11H,1,3-4,6,9H2,(H,19,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGLJPMGQGDESQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)Br)C(=O)CCN3C=CC(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-[3-(5-Bromopyrimidin-2-yl)oxypyrrolidin-1-yl]-3-oxopropyl]pyrimidine-2,4-dione |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.